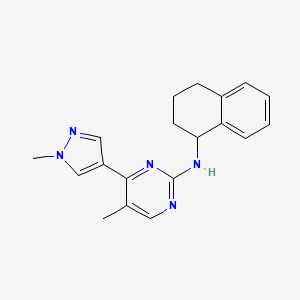![molecular formula C20H21N3O3S B5902640 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic compound that possesses a unique chemical structure and has shown promising results in various scientific studies. 5]dec-1-en-4-one.
Wirkmechanismus
The exact mechanism of action of 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. The compound has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one in lab experiments is its unique chemical structure, which may provide novel insights into its mechanism of action and potential therapeutic applications. However, one of the limitations is the complex synthesis method, which may make it difficult to obtain the compound in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its antimicrobial and antifungal properties and its potential use as a new antibiotic or antifungal agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound that has shown promising results in various scientific studies. Its unique chemical structure and potential therapeutic applications make it an exciting area of research for medicinal chemists. Further studies are needed to fully understand its mechanism of action and to explore its potential use in various fields of medicine.
Synthesemethoden
The synthesis of 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex process that involves multiple steps. The initial step involves the reaction of 3-thienylacetic acid with 2-(chloromethyl)phenol to form the corresponding ester. The ester is then reacted with 1,2,4-triazole to form the triazole ester, which is further reacted with 1,2-diaminocyclohexane to form the spirocyclic compound. The final product is obtained after a series of purification steps.
Wissenschaftliche Forschungsanwendungen
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)-8-(2-thiophen-3-ylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(12-15-6-11-27-14-15)23-9-7-20(8-10-23)19(25)21-17(22-20)13-26-16-4-2-1-3-5-16/h1-6,11,14H,7-10,12-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXPNWPEGGBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=N2)COC3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B5902566.png)

amino]butan-1-ol](/img/structure/B5902583.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)
acetic acid](/img/structure/B5902596.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)